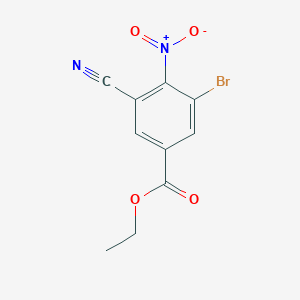

Ethyl 3-bromo-5-cyano-4-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-cyano-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-7(5-12)9(13(15)16)8(11)4-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFSNZAQOYASEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzoate precursor, followed by nitration and cyanation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and reactant concentrations. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

Substitution: Formation of various substituted benzoates.

Reduction: Conversion to ethyl 3-amino-5-cyano-4-nitrobenzoate.

Oxidation: Formation of ethyl 3-bromo-5-carboxy-4-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of Ethyl 3-bromo-5-cyano-4-nitrobenzoate is in the development of pharmaceutical intermediates. Research indicates that compounds with similar structures exhibit potential anticancer and antimicrobial properties. For instance, derivatives of this compound have been explored for their ability to inhibit certain cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of nitrobenzoate derivatives, including this compound. The results showed that these compounds could induce apoptosis in cancer cells via the activation of caspase pathways .

Organic Synthesis

This compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitution and reduction reactions.

Example Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.

- Reduction: The nitro group can be reduced to an amine, which is a common transformation in medicinal chemistry for generating bioactive compounds .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique functional groups can be tailored to enhance material characteristics for applications in sensors or electronic devices.

Research Insight:

A recent study highlighted the use of this compound in creating polymeric materials with improved conductivity and stability. These materials showed promise for use in flexible electronic devices .

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-cyano-4-nitrobenzoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds with biological macromolecules. These interactions can influence enzyme activity and protein function, making the compound useful in biochemical research.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Key Observations :

Substituent Electronic Effects: The presence of cyano (-CN) and nitro (-NO₂) groups in this compound creates a highly electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. In contrast, Ethyl 4-fluoro-3-nitrobenzoate lacks the cyano group, reducing its electron-withdrawing capacity. Bromine vs.

Steric and Solubility Considerations: this compound’s compact substituents (Br, CN, NO₂) minimize steric hindrance, unlike bulkier analogs like Ethyl 4-tert-butyl-3-iodobenzoate, where the tert-butyl group significantly reduces solubility in polar solvents. Methyl esters (e.g., Methyl 5-bromo-2-methyl-3-nitrobenzoate) exhibit lower hydrophobicity than ethyl esters, impacting their pharmacokinetic profiles.

Reactivity in Synthesis: The cyano group in this compound can undergo hydrolysis to carboxylic acids or reduction to amines, offering pathways unavailable to non-cyano analogs like Ethyl 2-(4-bromo-2-nitrophenyl)acetate. Nitro groups in all compared compounds enable reduction to amines or participation in Ullmann/Goldberg coupling reactions, though bromine’s position (para vs. meta) affects regioselectivity.

Q & A

Q. What are the optimal reaction conditions for introducing the nitro group during synthesis?

The nitration of aromatic systems requires careful control of electrophilic substitution. For Ethyl 3-bromo-5-cyano-4-nitrobenzoate, nitration likely precedes bromination or cyano-group introduction to avoid over-nitration. Mixed nitric-sulfuric acid at 0–5°C is standard, with monitoring via TLC to prevent polynitration. Post-reaction quenching in ice and extraction with ethyl acetate (as in ) ensures isolation. Consider steric hindrance from existing substituents when optimizing regioselectivity .

Q. How do electron-withdrawing groups influence reactivity in nucleophilic substitution?

The nitro (-NO₂) and cyano (-CN) groups at positions 4 and 5 create a strong electron-deficient aromatic ring, directing nucleophilic attacks to the para position of the bromine (position 3). Computational studies (e.g., DFT) can predict charge distribution, while kinetic experiments using substituted analogs (e.g., ) validate substituent effects. Bromine’s leaving-group ability is enhanced by adjacent electron withdrawal, favoring SNAr mechanisms .

Q. Which chromatographic techniques effectively purify this compound?

Flash column chromatography with gradient elution (e.g., 20–30% ethyl acetate in hexane, as in ) resolves polar nitro/cyano byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further purifies if crystalline impurities persist. Solvent selection should account for hydrogen-bonding interactions ( ) to avoid co-elution of structurally similar contaminants .

Q. What spectroscopic signatures confirm the structure?

- ¹H NMR : Aromatic protons adjacent to nitro/cyano groups show downfield shifts (δ 8.5–9.0 ppm). The ethyl ester’s triplet (δ 1.3–1.5 ppm) and quartet (δ 4.3–4.5 ppm) confirm ester integrity.

- IR : Strong peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~2240 cm⁻¹ (C≡N stretch).

- MS : Molecular ion [M+H]⁺ matches m/z 313.98 (C₁₀H₆BrN₂O₄⁺) with fragmentation patterns reflecting Br loss .

Q. How can side reactions during esterification be mitigated?

Competing hydrolysis of the ethyl ester is minimized by using anhydrous conditions (e.g., molecular sieves) and avoiding prolonged exposure to acidic/basic environments. Activating the benzoic acid (e.g., via thionyl chloride, as in ) before esterification with ethanol improves yield. Monitoring reaction progress via pH or IR (loss of -COOH stretch at ~1700 cm⁻¹) ensures completion .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for molecular packing?

Contradictions may arise from twinning or disorder caused by bulky substituents. Use SHELXL ( ) for refinement, applying restraints for anisotropic displacement parameters. Validate hydrogen-bonding patterns via graph-set analysis ( ), comparing donor-acceptor distances (e.g., C=O⋯H-N interactions). Complementary techniques like PXRD verify phase purity .

Q. What intermolecular interactions stabilize the crystal lattice?

The nitro and cyano groups participate in C-H⋯O/N hydrogen bonds, while bromine engages in halogen bonding (C-Br⋯O). π-π stacking between aromatic rings (face-to-face distance ~3.5 Å) further stabilizes the lattice. DSC ( methodology) quantifies thermal stability linked to these interactions. Compare with analogs ( ) to isolate substituent-specific effects .

Q. Which computational methods predict regioselectivity of electrophilic attacks?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) calculates Fukui indices to identify electrophilic sites. Solvent effects (e.g., acetonitrile) are modeled via PCM. Validate with experimental nitration/bromination outcomes (). Substituent Hammett constants (σₘ for -NO₂: +0.71; -CN: +0.66) correlate with charge distribution .

Q. How to analyze thermal decomposition pathways via DSC/TGA?

DSC reveals endothermic peaks corresponding to melting (mp ~120–130°C, inferred from analogs in ) and exothermic decomposition. TGA under N₂ shows weight loss stages: ester decomposition (~200°C), nitro-group elimination (~300°C), and carbonization. Compare activation energies (Kissinger method) with brominated analogs to assess Br’s thermal stability role .

Q. How to control competing pathways in multi-step syntheses?

Kinetic studies (e.g., in situ IR monitoring) identify rate-determining steps. For example, bromination after nitration/cyanation avoids premature deactivation. Phase-transfer catalysis (e.g., TBAB) accelerates heterogeneous reactions. Statistical design (DoE) optimizes variables (temperature, stoichiometry). Reference multi-step protocols () for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.